molecular formula C16H24F2OSi B14376198 [(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxy](dimethyl)phenylsilane CAS No. 88257-91-4

[(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxy](dimethyl)phenylsilane

Cat. No.: B14376198
CAS No.: 88257-91-4
M. Wt: 298.44 g/mol
InChI Key: IBOVGFIUCHKWOS-UHFFFAOYSA-N
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Description

(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of fluorinated and silane groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane typically involves the reaction of 4,4-difluoro-2,2-dimethylhex-5-en-3-ol with a suitable silane reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane involves its interaction with specific molecular targets and pathways. The fluorinated and silane groups play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane can be compared with other similar compounds, such as:

    (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane: This compound shares similar structural features but may differ in specific functional groups or substituents.

    (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane: Another related compound with variations in the fluorinated or silane groups.

Properties

CAS No.

88257-91-4

Molecular Formula

C16H24F2OSi

Molecular Weight

298.44 g/mol

IUPAC Name

(4,4-difluoro-2,2-dimethylhex-5-en-3-yl)oxy-dimethyl-phenylsilane

InChI

InChI=1S/C16H24F2OSi/c1-7-16(17,18)14(15(2,3)4)19-20(5,6)13-11-9-8-10-12-13/h7-12,14H,1H2,2-6H3

InChI Key

IBOVGFIUCHKWOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C=C)(F)F)O[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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